molecular formula C11H20N2O2 B2577700 N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide CAS No. 2175508-20-8

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide

Cat. No. B2577700
CAS RN: 2175508-20-8
M. Wt: 212.293
InChI Key: RTBTVJJEXIRHTQ-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide, commonly known as DMPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPEA belongs to the class of morpholine compounds and is a derivative of propenamide.

Mechanism of Action

The mechanism of action of DMPEA is not fully understood. However, studies have suggested that DMPEA may act as an inhibitor of the NF-κB pathway, which is involved in inflammation and cancer progression. DMPEA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects
DMPEA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMPEA can inhibit the proliferation of cancer cells and induce apoptosis. DMPEA has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, DMPEA has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. DMPEA is also relatively inexpensive compared to other compounds with similar properties. However, DMPEA has some limitations. It has low water solubility, which can make it difficult to administer in vivo. In addition, DMPEA has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several future directions for DMPEA research. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use in drug delivery systems. DMPEA can form stable complexes with metal ions, which may be useful for targeted drug delivery. Additionally, further studies are needed to understand the pharmacokinetics and toxicity profile of DMPEA in vivo.

Synthesis Methods

DMPEA can be synthesized using a one-pot reaction of 4-dimethylaminobutyronitrile, 2,2-dimethylmorpholine, and acryloyl chloride. The reaction yields DMPEA as a white solid with a melting point of 80-82°C.

Scientific Research Applications

DMPEA has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DMPEA has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. DMPEA has also been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

properties

IUPAC Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-4-10(14)12-5-6-13-7-8-15-11(2,3)9-13/h4H,1,5-9H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBTVJJEXIRHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide

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